2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile
Description
This compound features a central acetonitrile backbone substituted with two aromatic groups: a 4-chlorophenyl moiety and a 4-[hydroxy(phenyl)methyl]phenyl group. The hydroxyphenylmethyl substituent introduces a sterically bulky, polar group, which may enhance solubility and influence intermolecular interactions in biological systems.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[4-[hydroxy(phenyl)methyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO/c22-19-12-10-16(11-13-19)20(14-23)15-6-8-18(9-7-15)21(24)17-4-2-1-3-5-17/h1-13,20-21,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQIWMRCXBWRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form the intermediate compound, which is then subjected to further reactions to introduce the hydroxyphenylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Piperazine Subunit Formation
The benzylpiperazine moiety likely originates from alkylation of piperazine with benzyl halides. For example:
-
Nucleophilic aromatic substitution : Fluorine-substituted aromatic compounds react with secondary amines (e.g., piperazine) under alkaline conditions to form arylamine intermediates .
-
Alkylation : Piperazine can undergo alkyl halide substitution via SN2 mechanisms, forming benzylated derivatives .
Table 1: Piperazine Synthesis via Alkylation
| Reaction Type | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, NaOH | 80–100°C, aqueous | 83–96% | |
| SN2 substitution | Piperazine, alkyl halide | Polar aprotic solvent | Varies |
Pteridine Ring Assembly
The pteridine core (a fused pyrimidine-pyrrole system) may form through:
-
Cyclization : Condensation of a diamine with a carbonyl compound (e.g., ketones or aldehydes) under acidic or basic conditions .
-
Hydrothermal synthesis : Use of aqueous media at elevated temperatures (e.g., 100°C) to facilitate ring closure, as observed in isoquinoline frameworks .
Table 2: Pteridine Ring Formation
| Method | Key Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Cyclization | Diamine, carbonyl | Acid/base catalyst | Fused bicyclic structure | |
| Hydrothermal | Aqueous medium | 100°C, 4h | High-yield cyclization |
Amide Bond Formation
The phenyl group is likely introduced via acylation. For example:
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related compounds, suggesting that 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile may exhibit similar properties. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 6.25 to 12.5 μg/mL .
Structure-Activity Relationship (SAR)
The presence of specific substituents in the molecular structure significantly influences the biological activity of these compounds. For example, the chlorophenyl group enhances antimicrobial efficacy by increasing hydrophobic interactions with microbial membranes .
Case Study 1: Antimicrobial Activity Assessment
A study conducted at Al-Azhar University assessed the antimicrobial activity of synthesized derivatives similar to 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile against various pathogens. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, with inhibition zones ranging from 16 to 31 mm against standard reference drugs .
| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) | MBC/MFC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 24 | 6.25 | 12.5 |
| Escherichia coli | 20 | 12.5 | 25 |
| Aspergillus flavus | 18 | 6.25 | 12.5 |
Case Study 2: Antiallergic Activity
In a comparative study involving cetirizine and its analogs, researchers found that compounds with similar structural features to 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile demonstrated comparable efficacy in alleviating allergic symptoms . This reinforces the potential for further exploration of this compound in allergy treatments.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences and similarities with related acetonitrile derivatives:
Biological Activity
2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile, with the CAS number 338965-27-8, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial and antifungal activities, along with relevant case studies and research findings.
The molecular formula of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile is C21H16ClNO. Key physical properties include:
- Molecular Weight : 333.811 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 509.3 ± 45.0 °C at 760 mmHg
- LogP : 4.42, indicating a relatively high lipophilicity which may influence its biological activity .
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For instance, studies on related phenyl acetonitriles have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, suggesting variable efficacy depending on structural modifications.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate that the presence of hydroxy and chloro groups enhances antibacterial activity, likely due to their electron-withdrawing effects which can stabilize the active form of the compound .
Antifungal Activity
In addition to antibacterial properties, the compound also shows antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity were reported as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The structure-activity relationship (SAR) studies suggest that hydroxyl substitutions on phenyl rings significantly improve antifungal efficacy, possibly through enhanced interaction with fungal cell membranes .
Case Studies and Research Findings
A notable study investigated the synthesis and biological evaluation of various derivatives of phenyl acetonitriles, including those similar to our compound of interest. The findings highlighted that modifications at the para position of the phenyl ring (such as chlorination or hydroxylation) consistently resulted in improved antimicrobial activity.
Additionally, molecular docking studies indicated that these compounds could effectively bind to bacterial enzymes critical for cell wall synthesis, further elucidating their mechanism of action against bacterial strains .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
